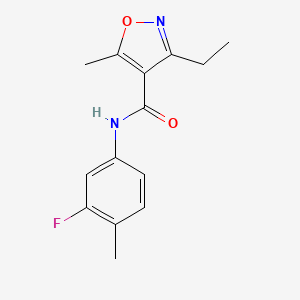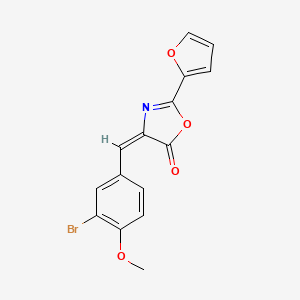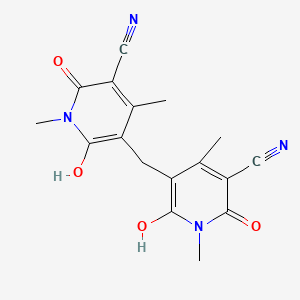![molecular formula C15H13FN2O2S B5879068 N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5879068.png)
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide binds irreversibly to the cysteine residue in the active site of BTK, inhibiting its kinase activity and downstream signaling pathways. This leads to decreased proliferation and survival of B-cell malignancies, as well as inhibition of the tumor microenvironment and immune evasion mechanisms.
Biochemical and Physiological Effects:
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a half-life of approximately 6 hours in mice. It is highly selective for BTK, with minimal off-target effects on other kinases. In addition to its anti-tumor effects, N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to enhance the anti-tumor activity of other agents such as rituximab and venetoclax.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide is its potent and selective inhibition of BTK, making it an attractive tool for studying the role of BTK in B-cell malignancies. However, its irreversible binding to BTK may limit its use in certain experiments where reversible inhibition is desired. Additionally, its high potency may require careful dosing to avoid toxicity and off-target effects.
Direcciones Futuras
There are several potential future directions for N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide research. One area of interest is the development of combination therapies that enhance its anti-tumor activity, such as with immune checkpoint inhibitors or other targeted agents. Another area of interest is the investigation of its potential use in other B-cell malignancies beyond CLL and NHL, such as Waldenstrom macroglobulinemia or mantle cell lymphoma. Finally, further studies are needed to fully understand the mechanisms of resistance to BTK inhibitors such as N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide, and to develop strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide involves a series of chemical reactions, starting with the reaction of 4-fluoroaniline with thiocarbonyldiimidazole to form the corresponding isothiocyanate intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the desired product, N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide. The overall yield of the synthesis is around 50%, and the purity of the final product is greater than 95%.
Aplicaciones Científicas De Investigación
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent inhibition of BTK activity and downstream signaling pathways. In vitro studies have shown that N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibits BTK-mediated phosphorylation of downstream substrates such as PLCγ2 and AKT, leading to decreased cell proliferation and survival in B-cell lymphoma cell lines. In vivo studies have demonstrated efficacy in mouse models of B-cell lymphoma, with significant tumor growth inhibition and prolonged survival.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-20-13-8-2-10(3-9-13)14(19)18-15(21)17-12-6-4-11(16)5-7-12/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLDAAVSXDKROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzyloxy)phenyl]-2-methoxyacetamide](/img/structure/B5879007.png)


![N-(3-chlorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5879026.png)
![8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5879041.png)


![4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5879067.png)

![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5879074.png)
![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5879081.png)
![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5879084.png)
![2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)